molecular formula C23H28O B602013 Levonorgestrel Impurity C CAS No. 1337972-89-0

Levonorgestrel Impurity C

Cat. No. B602013
CAS RN: 1337972-89-0
M. Wt: 320.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levonorgestrel Impurity C, also known as 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol , is a derivative of Levonorgestrel . It is used in monitoring and controlling impurity levels in Levonorgestrel and its related formulations .


Molecular Structure Analysis

The molecular formula of Levonorgestrel Impurity C is C23H28O . The SMILES string representation is C#C[C@]1(O)CC[C@@]2([H])[C@]3([H])CC=C4C=C(C#C)CC[C@]4([H])[C@@]3([H])CC[C@@]21CC .

Mechanism of Action

Target of Action

Levonorgestrel primarily targets progesterone and androgen receptors . These receptors play a crucial role in the regulation of the menstrual cycle and pregnancy.

Mode of Action

Levonorgestrel interacts with its targets by binding to the progesterone and androgen receptors, which results in the slowing of the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus . This interaction inhibits ovulation, preventing the release of an egg from the ovaries .

Biochemical Pathways

The primary biochemical pathway affected by levonorgestrel is the hypothalamic-pituitary-gonadal axis . By slowing the release of GnRH, levonorgestrel suppresses the secretion of the gonadotropins luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This suppression prevents the maturation and release of eggs from the ovaries, thereby preventing fertilization .

Pharmacokinetics

Levonorgestrel exhibits rapid absorption and distribution in the body. Maximum serum concentrations of levonorgestrel are reached between 1.5 and 2.6 hours after administration . The compound is also found to be stable, with similar serum levels observed up to 9 days from the onset of treatment .

Result of Action

The molecular and cellular effects of levonorgestrel’s action primarily involve the prevention of ovulation and the thickening of cervical mucus .

Action Environment

The action, efficacy, and stability of levonorgestrel can be influenced by various environmental factors. For instance, the presence of other medications can impact the metabolism and effectiveness of levonorgestrel . Additionally, individual variations in metabolism and hormonal levels can also affect the drug’s action .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-3,17-diethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O/c1-4-16-7-9-18-17(15-16)8-10-20-19(18)11-13-22(5-2)21(20)12-14-23(22,24)6-3/h1,3,8,15,18-21,24H,5,7,9-14H2,2H3/t18-,19+,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSCFQZHEPDMAX-GOMYTPFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652578
Record name (8R,9S,10R,13S,14S,17R)-13-Ethyl-3,17-diethynyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1337972-89-0
Record name 13-Ethyl-3-ethynyl-18,19-dinor-17alpha-pregna-3,5-dien-20-yn-17-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337972890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8R,9S,10R,13S,14S,17R)-13-Ethyl-3,17-diethynyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13-ETHYL-3-ETHYNYL-18,19-DINOR-17.ALPHA.-PREGNA-3,5-DIEN-20-YN-17-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF9GAK25BB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levonorgestrel Impurity C
Reactant of Route 2
Levonorgestrel Impurity C
Reactant of Route 3
Levonorgestrel Impurity C
Reactant of Route 4
Levonorgestrel Impurity C
Reactant of Route 5
Levonorgestrel Impurity C
Reactant of Route 6
Levonorgestrel Impurity C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.